molecular formula C22H26ClN3O B140659 Indoramin hydrochloride CAS No. 38821-52-2

Indoramin hydrochloride

Cat. No.: B140659
CAS No.: 38821-52-2
M. Wt: 383.9 g/mol
InChI Key: AFJSFHAKSSWOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoramin hydrochloride is a selective α1-adrenoceptor antagonist developed by Wyeth Laboratories (now Pfizer) and marketed under brands such as Baratol and Doralese . It is primarily prescribed for hypertension and benign prostatic hyperplasia (BPH), leveraging its dual mechanism of vascular smooth muscle relaxation (reducing blood pressure) and bladder neck/prostatic urethral relaxation (improving urinary flow) .

Mechanism of Action: Indoramin selectively blocks α1-adrenoceptors, particularly the α1A subtype, which is abundant in the prostate and urethra . This selectivity minimizes systemic vasodilation-related side effects while maintaining efficacy in BPH management.

Properties

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFHAKSSWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046504
Record name Indoramin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38821-52-2
Record name Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38821-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoramin hydrochloride [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDORAMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Salt Formation and Physicochemical Optimization

Indoramin hydrochloride is derived from the free base form of indoramin through a salt formation process. The base compound is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt, which enhances solubility and bioavailability. Critical parameters for this step include:

  • Stoichiometric ratios : Precise molar equivalence between indoramin and HCl ensures complete conversion without residual reactants.

  • Crystallization conditions : Temperature, solvent selection (e.g., ethanol or isopropanol), and agitation rates influence crystal morphology and particle size distribution .

Post-synthesis, the hydrochloride salt undergoes micronization to achieve a particle size where 90% of particles are ≤10 µm, a requirement for optimal dissolution in gastrointestinal fluids .

Micronization Techniques for Enhanced Dissolution

Micronization is pivotal in preparing this compound for sustained-release formulations. Fluid energy milling, a preferred method, reduces particle size through high-velocity collisions between particles and inert gases. Key outcomes include:

ParameterSpecification
Particle size (D90)≤10 µm
Solubility51.7 µg/mL (pH 7.4 buffer)
Surface area≥4.5 m²/g

This process improves the drug’s surface area-to-volume ratio, facilitating rapid hydration and diffusion in intestinal media .

Formulation with Functional Excipients

Sustained-release pellets of this compound incorporate water-channelling agents and surfactants to modulate drug release kinetics. A patented formulation includes:

  • Water-channelling agent : Microcrystalline cellulose (Avicel® PH-101) at 4–20% w/w, creating hydrophilic pathways for fluid penetration.

  • Wetting agent : Sodium lauryl sulfate (0.5–3% w/w) to reduce interfacial tension and enhance wettability .

The excipient-drug ratio is critical:

ComponentRatio (w/w)
This compound75–90%
Microcrystalline cellulose4–20%
Sodium lauryl sulfate0.5–3%

These components are layered onto inert non-pareil seeds (250–500 µm) using fluid-bed granulation, ensuring uniform distribution .

Coating Strategies for Sustained Release

An enteric coating (e.g., Eudragit® L30D-55) is applied to pellets to prevent gastric degradation and delay release until intestinal transit. Coating parameters include:

  • Film thickness : 3–20% w/w of the pellet core.

  • Dissolution profile : ≥80% drug release within 12 hours in simulated intestinal fluid (pH 6.8) .

Alternative sustained-release coatings (e.g., ethylcellulose) provide diffusion-controlled release, independent of pH.

Quality Control and Dissolution Testing

Pharmaceutical-grade this compound must comply with stringent dissolution criteria:

Test MediumAcceptance Criteria
Simulated gastric fluid (pH 1.2)≤10% release in 1 hour
Simulated intestinal fluid (pH 6.8)≥80% release in 12 hours

Analytical methods such as HPLC (λ = 280 nm) validate content uniformity and impurity profiles, ensuring compliance with ICH Q3A guidelines .

Industrial-Scale Manufacturing Challenges

  • Agglomeration : Mitigated via anti-tacking agents (e.g., talc) during coating.

  • Stability : Accelerated stability studies (40°C/75% RH) confirm no polymorphic transitions or hydrolysis over 24 months.

Chemical Reactions Analysis

Indoramin hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Mechanism

Indoramin primarily functions as an alpha-1 adrenergic antagonist , which inhibits vasoconstriction mediated by norepinephrine. This action results in vasodilation, leading to decreased blood pressure without causing reflex tachycardia due to its direct myocardial depression effects . Its selectivity for the alpha-1 receptor makes it a valuable agent in treating conditions characterized by excessive sympathetic activity.

Hypertension Management

Indoramin was originally developed as an antihypertensive agent. Clinical trials have demonstrated its effectiveness in reducing blood pressure in patients with essential hypertension. In one study, patients treated with indoramin experienced a significant reduction in mean blood pressure from 180/115 mmHg to 159/98 mmHg . Long-term studies have shown sustained efficacy over periods extending up to 43 months when combined with hydrochlorothiazide, indicating its potential for chronic management of hypertension .

Benign Prostatic Hyperplasia (BPH)

Indoramin is also indicated for the treatment of BPH. Its mechanism of action helps alleviate urinary symptoms by relaxing smooth muscle in the bladder neck and prostate, thereby improving urinary flow rates and reducing nocturia . The typical dosage for BPH management is 20 mg tablets .

Side Effects and Contraindications

Despite its therapeutic benefits, indoramin hydrochloride is associated with several side effects, including:

  • Drowsiness
  • Dizziness
  • Dry mouth
  • Nasal congestion
  • Hypotension
  • Weight gain

These side effects necessitate careful monitoring during treatment, particularly in elderly patients or those with concurrent medications that may exacerbate hypotensive effects .

Case Study: Long-Term Efficacy in Hypertension

A notable study involving twenty-five hypertensive patients treated with indoramin showed significant long-term efficacy. Patients were observed for a mean duration of 13 months, with consistent blood pressure control achieved without major adverse effects reported .

Research on Autonomic Blocking Properties

Quantitative analyses have been conducted to evaluate the autonomic blocking properties of indoramin. One study indicated that indoramin acts as a competitive alpha-adrenoceptor blocker on isolated organs, demonstrating significant inhibition of vasoconstriction responses in guinea-pig models . These findings underscore its potential utility beyond hypertension, suggesting further exploration into its applications in other cardiovascular disorders.

Data Summary Table

ApplicationDescriptionDosage FormKey Findings
HypertensionReduction of blood pressure in essential hypertension20 mg tabletsSignificant BP reduction; sustained efficacy over long-term use
Benign Prostatic HyperplasiaAlleviation of urinary symptoms by relaxing bladder neck and prostate20 mg tabletsImproved urinary flow rates; reduced nocturia
Autonomic BlockingCompetitive alpha-adrenoceptor blocking propertiesN/AEffective inhibition of vasoconstriction in isolated organ studies

Mechanism of Action

Indoramin hydrochloride exerts its effects by selectively and competitively inhibiting postsynaptic alpha-1 adrenoceptors. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and blood pressure. In the prostate, it relaxes hyperplastic muscle, improving urinary flow .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Superior Renal Safety : Indoramin uniquely improves renal hemodynamics, making it preferable for hypertensive patients with comorbid kidney disease .
  • Synergy in Migraine Prevention: Combined with propranolol, indoramin reduces migraine frequency comparably to dihydroergotamine, leveraging dual α/β-blockade .
  • Formulation Advancements : Indoramin embonate salt offers sustained release, enhancing compliance over immediate-release prazosin .

Biological Activity

Indoramin hydrochloride is a selective alpha-1 adrenergic antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound exhibits a range of biological activities that influence cardiovascular function, smooth muscle relaxation, and neurotransmitter modulation. This article delves into its pharmacodynamics, clinical applications, side effects, and relevant research findings.

Pharmacodynamics

Indoramin acts as a competitive antagonist at post-synaptic alpha-1 adrenergic receptors. This mechanism leads to:

  • Decreased peripheral resistance : By blocking alpha-1 receptors, indoramin reduces vasoconstriction, thus lowering blood pressure.
  • Relaxation of smooth muscle : Particularly in the prostate, this effect alleviates urinary obstruction associated with BPH .

Indoramin's selectivity for alpha-1 receptors means it does not induce reflex tachycardia, a common side effect of non-selective alpha antagonists. Instead, it may cause direct myocardial depression . The pharmacokinetics reveal that indoramin is rapidly absorbed with a half-life of approximately five hours, allowing for effective dosing regimens .

Clinical Applications

Indoramin has been indicated for:

  • Hypertension management : It is prescribed to patients with elevated blood pressure due to its vasodilatory effects.
  • Benign Prostatic Hyperplasia : Indoramin helps relieve urinary symptoms associated with BPH by relaxing the bladder neck and prostate smooth muscle .

Side Effects

Common side effects reported include:

  • Drowsiness
  • Dizziness
  • Dry mouth
  • Hypotension
  • Postural hypotension
  • Fatigue
  • Weight gain .

Serious side effects can include extrapyramidal symptoms and caution is advised in patients with Parkinson's disease or those on monoamine oxidase inhibitors (MAOIs) .

Case Studies and Experimental Observations

  • Antidysrhythmic Activity : A study observed the antidysrhythmic effects of indoramin in cats, noting its potential to stabilize cardiac rhythms under experimental conditions. This suggests additional cardiovascular benefits beyond simple antihypertensive action .
  • Pharmacokinetic Studies : Research involving radiolabeled indoramin demonstrated that over 90% of plasma indoramin is protein-bound, with significant first-pass metabolism observed. Approximately 35% of the radioactivity was excreted via urine and 46% through feces after multiple doses .

Comparative Data

The following table summarizes key pharmacological properties and clinical indications of this compound:

PropertyValue
Chemical Formula C22H26ClN3O
Molar Mass 383.92 g/mol
Half-Life ~5 hours
Bioavailability Approximately 1
Primary Action Alpha-1 adrenergic receptor antagonist
Indications Hypertension, BPH
Common Side Effects Drowsiness, dizziness, hypotension

Q & A

Q. What are the standard analytical methods for determining the purity and stability of Indoramin hydrochloride in experimental settings?

  • Methodological Answer : this compound's purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection, validated against pharmacopeial standards. Stability studies should employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by quantitative analysis via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Titrimetric methods, such as non-aqueous titration with perchloric acid (0.1 M), are also applicable for bulk quantification . For long-term stability, store samples in airtight, light-resistant containers at 2–8°C, with periodic reanalysis every 6–12 months.

Q. Table 1: Common Analytical Techniques

TechniqueApplicationReference Standard
HPLC-UVPurity assessmentPharmacopeial guidelines
Non-aqueous titrationBulk quantificationPerchloric acid (0.1 M)
Accelerated degradationStability under stress conditionsICH Q1A guidelines

Q. What safety protocols are recommended for handling this compound in laboratory environments?

  • Methodological Answer : Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines. Use nitrile gloves, lab coats, and safety goggles during handling. Conduct all work in a fume hood to minimize inhalation risks. Decontaminate spills with 70% ethanol and adsorbent materials (e.g., vermiculite). Document training on SDS (Safety Data Sheet) review, emergency procedures, and waste disposal protocols, as mandated by institutional chemical hygiene plans .

Q. How does this compound's α1-adrenoceptor selectivity influence experimental design in cardiovascular research?

  • Methodological Answer : Its preferential blockade of α1A-adrenoceptors requires careful selection of in vitro models (e.g., isolated rat aorta or human prostate tissue) to assess vascular smooth muscle relaxation. Include control experiments with non-selective α-blockers (e.g., prazosin) to confirm subtype specificity. Dose-response curves should be constructed using cumulative dosing (10⁻⁹–10⁻⁴ M) in organ bath setups, with normalization to maximal contraction induced by phenylephrine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in tissue preparation (e.g., intact vs. homogenized membranes) or assay conditions (e.g., buffer pH, temperature). To reconcile
  • Perform parallel experiments using identical protocols across models (e.g., radioligand binding in transfected cells vs. native tissues).
  • Validate findings with functional assays (e.g., calcium flux measurements for α1A-mediated signaling).
  • Cross-reference with structural analogs (e.g., labetalol) to identify assay-specific artifacts .

Q. What methodological considerations are critical when comparing the pharmacokinetic profiles of this compound across species?

  • Methodological Answer : Species differences in cytochrome P450 metabolism (e.g., CYP2D6 in humans vs. CYP2D2 in rats) necessitate:
  • Allometric scaling of dose regimens based on body surface area.
  • Plasma protein binding assays using equilibrium dialysis to assess free drug concentrations.
  • Bile duct cannulation in rodents to evaluate enterohepatic recirculation.
  • LC-MS/MS for simultaneous quantification of parent drug and metabolites (e.g., hydroxylated derivatives) .

Q. What strategies optimize this compound's solubility in aqueous solutions for in vivo administration without altering pharmacological activity?

  • Methodological Answer :
  • Co-solvents : Use 10–20% propylene glycol or PEG-400 in saline, ensuring osmolality ≤ 600 mOsm/kg.
  • Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) at 10–15% w/v enhances solubility while preserving α1A-blocking efficacy.
  • pH adjustment : Buffered solutions (pH 3.5–4.5) prevent precipitation but require compatibility testing with administration routes (e.g., intravenous vs. intraperitoneal).
    Validate formulations via in vitro potency assays (e.g., receptor binding) and in vivo hemodynamic monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indoramin hydrochloride
Reactant of Route 2
Reactant of Route 2
Indoramin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.